molecular formula C13H18N2O2 B7636664 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone

1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone

Cat. No. B7636664
M. Wt: 234.29 g/mol
InChI Key: HQBRXRYFTHTRPD-UHFFFAOYSA-N
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Description

1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone, also known as ACP, is a chemical compound that has been studied for its potential applications in various fields of scientific research. ACP belongs to the class of pyrrole derivatives and is synthesized through a specific method that involves the reaction of azepane-1-carbonyl chloride with 3-pyrrolin-2-one.

Scientific Research Applications

1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to exhibit antibacterial, antifungal, and anticancer activities. It has also been studied for its potential use as a diagnostic tool for certain diseases, such as Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone is not fully understood. However, studies have shown that 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone inhibits the growth of bacteria and fungi by disrupting the cell wall synthesis. 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone exhibits potent antibacterial and antifungal activity against a wide range of pathogens. 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has also been shown to induce apoptosis in cancer cells, suggesting its potential as a cancer therapeutic agent.

Advantages and Limitations for Lab Experiments

1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has several advantages for lab experiments, including its low toxicity and high potency against a wide range of pathogens. However, 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone. One potential direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the exploration of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone's potential as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone and its potential applications in cancer therapy.

Synthesis Methods

The synthesis of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone involves the reaction of azepane-1-carbonyl chloride with 3-pyrrolin-2-one in the presence of a base. The reaction takes place through the formation of an intermediate, which is then reacted with acetic anhydride to yield the final product. The overall synthesis method is a multistep process that requires careful monitoring of the reaction conditions to ensure the purity and yield of the product.

properties

IUPAC Name

1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10(16)11-8-12(14-9-11)13(17)15-6-4-2-3-5-7-15/h8-9,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBRXRYFTHTRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone

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